Carbonylchlorohydrotris(triphenylphosphine)ruthenium
CAS No.:
Cat. No.: VC13682321
Molecular Formula: C55H45ClOP3Ru
Molecular Weight: 951.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C55H45ClOP3Ru |
|---|---|
| Molecular Weight | 951.4 g/mol |
| IUPAC Name | carbon monoxide;chlororuthenium;triphenylphosphane |
| Standard InChI | InChI=1S/3C18H15P.CO.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;1H;/q;;;;;+1/p-1 |
| Standard InChI Key | MVJRXTSUBHUUPN-UHFFFAOYSA-M |
| SMILES | [C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
| Canonical SMILES | [C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Introduction
Structural and Synthetic Characteristics
Molecular Architecture
The compound’s structure centers on a ruthenium(II) ion in an octahedral coordination environment. The ligands include:
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Hydride (H): Occupies one coordination site, contributing to the complex’s redox activity.
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Chloride (Cl): Serves as a counterion, stabilizing the metal center’s charge.
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Carbonyl (CO): A strong field ligand that enhances the ruthenium center’s electrophilicity.
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Triphenylphosphine (PPh): Three bulky ligands that provide steric protection and modulate electronic properties .
The InChI key (ZVENKBGRIGHMRG-UHFFFAOYSA-M) and SMILES notation ([H-]Ru+2(C#O)(P(C2=CC=CC=C2)C3=CC=CC=C3)(P(C5=CC=CC=C5)C6=CC=CC=C6)P(C8=CC=CC=C8)C9=CC=CC=C9) encode this configuration .
Synthesis
While explicit synthetic protocols are scarce in the provided sources, the compound is typically prepared by reacting ruthenium precursors (e.g., RuCl) with triphenylphosphine, carbon monoxide, and a hydride source under controlled conditions. The reaction likely proceeds via ligand substitution and reduction steps, yielding the final complex as a crystalline solid .
Physicochemical Properties
Catalytic Applications
Hydrogenation of Polymers
The compound catalyzes the hydrogenation of ring-opening metathesis polymers (ROMP), such as norbornene and acrylonitrile-butadiene rubber (NBR). This process converts unsaturated polymers into saturated analogs, enhancing their thermal stability and mechanical properties . For example, hydrogenated NBR exhibits improved resistance to ozone and chemicals, making it suitable for automotive seals .
Hydrogen/Deuterium (H/D) Exchange
In the presence of deuterium oxide (DO), the complex mediates H/D exchange at olefinic and alkyl positions of substrates like styrene and cyclooctene. The mechanism involves reversible insertion of the olefin into the Ru–H bond and deuterium transfer from DO to the metal center . This application is pivotal for isotopic labeling in pharmaceutical and materials science research .
Transfer Hydrogenation and C–C Bond Formation
The ruthenium hydride catalyzes transfer hydrogenation reactions, enabling:
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α-Allylation of Alcohols: Coupling primary alcohols with dienes to form branched ethers .
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Tandem Isomerization–Friedel–Crafts Alkylation: Converting allylic alcohols to imines followed by alkylation, yielding complex aromatic compounds .
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Amination of Alcohols: Direct synthesis of amines from alcohols and ammonia, bypassing traditional hazardous reagents .
Mechanistic Insights
Hydrogenation Mechanism
The catalytic cycle begins with oxidative addition of H to the ruthenium center, forming a dihydride intermediate. Substrate coordination and successive hydride transfers yield the hydrogenated product, with the PPh ligands facilitating electron-rich intermediates .
H/D Exchange Pathway
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Hydride–Deuteride Exchange: Ru–H reacts with DO to form Ru–D, releasing HO.
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Olefin Insertion: The substrate inserts into the Ru–D bond, forming a deuterated alkyl intermediate.
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β-Hydride Elimination: Regeneration of the Ru–H/D species completes the cycle .
Recent Advances and Future Directions
Recent studies highlight the compound’s role in:
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Enantioselective Hydrogenation: Synthesis of chiral alcohols and amines using modified ruthenium catalysts .
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Reduction of Carbonates and Ureas: Catalytic conversion to methanol and amines, offering sustainable routes for chemical synthesis .
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C–H Functionalization: Activation of inert bonds in hydrocarbons for functional group installation .
Future research may explore ligand modifications to enhance selectivity and stability, broadening its applicability in green chemistry and industrial processes.
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